1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine
Overview
Description
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine is an organic compound with the molecular formula C7H7NO2S. It is a derivative of benzothiazole and is characterized by the presence of a sulfonamide group. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine can be synthesized through several methods. One common approach involves the hydrogenation of benzothiazole-2-thione, followed by oxidation to introduce the sulfonamide group. The reaction conditions typically include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The process is optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2,3-dihydro-1,2-benzothiazol-6-amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole: Similar in structure but lacks the amine group.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a different ring structure but shares the sulfonamide group.
Uniqueness
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine is unique due to the presence of both the sulfonamide and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1,2-benzothiazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c8-6-2-1-5-4-9-12(10,11)7(5)3-6/h1-3,9H,4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBDTGIFOARNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)S(=O)(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648659 | |
Record name | 6-Amino-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916438-46-5 | |
Record name | 6-Amino-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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